(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride (2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2751603-05-9
VCID: VC11552613
InChI: InChI=1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H/t12-;/m1./s1
SMILES:
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.75 g/mol

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride

CAS No.: 2751603-05-9

Cat. No.: VC11552613

Molecular Formula: C13H19ClN2O

Molecular Weight: 254.75 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2R)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride - 2751603-05-9

Specification

CAS No. 2751603-05-9
Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
IUPAC Name (2R)-2-amino-2-phenyl-1-piperidin-1-ylethanone;hydrochloride
Standard InChI InChI=1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H/t12-;/m1./s1
Standard InChI Key GGHVVANXQIDWES-UTONKHPSSA-N
Isomeric SMILES C1CCN(CC1)C(=O)[C@@H](C2=CC=CC=C2)N.Cl
Canonical SMILES C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The compound has the molecular formula C₁₃H₁₈N₂O·HCl, with a molecular weight of 254.76 g/mol. The (2R) configuration denotes the absolute stereochemistry at the chiral center (C2), critical for its interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue/Description
IUPAC Name(2R)-2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride
Molecular FormulaC₁₃H₁₈N₂O·HCl
Molecular Weight254.76 g/mol
SolubilitySoluble in polar solvents (e.g., methanol, water)
Melting Point218–220°C (decomposes)
Chiral PurityTypically ≥98% enantiomeric excess (ee)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 5H, aromatic), 4.15 (s, 1H, CH), 3.60–3.20 (m, 4H, piperidine), 2.90–2.70 (m, 2H), 1.80–1.50 (m, 6H, piperidine) .

  • IR (KBr): 3400 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1590 cm⁻¹ (aromatic C=C) .

Synthesis and Optimization

Synthetic Routes

The hydrochloride salt is synthesized via a multi-step process:

  • Formation of the Ethanone Backbone: Reacting (R)-2-amino-2-phenylacetic acid with piperidine under coupling conditions (e.g., EDC/HOBt) .

  • Salt Formation: Treating the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CouplingEDC, HOBt, DCM, 0°C → RT78
Salt FormationHCl/EtOH, reflux, 2 hr92

Industrial-Scale Production

Patent CN110483376B describes analogous piperidine derivatives synthesized via:

  • Ethanethiol-Mediated Cyclization: Heating N-phenyl-4-methyl-4-piperidinol with ethanethiol at 60–80°C for 16–24 hours .

  • Purification: Distillation under reduced pressure and recrystallization from hexane/DCM .

Applications in Drug Development

Chiral Building Block

The (2R)-configuration makes it valuable for synthesizing enantiopure pharmaceuticals:

  • Antidepressants: Intermediate in SSRIs (e.g., paroxetine analogs) .

  • Anticonvulsants: Improved bioavailability compared to racemic mixtures .

Proteomics Research

The hydrochloride form enhances water solubility, facilitating:

  • Protein Labeling: Selective modification of lysine residues (efficiency = 92±3%) .

  • Mass Spectrometry: Improved ionizability for low-abundance protein detection .

Comparative Analysis with Stereoisomers

(2R) vs. (2S) Enantiomers

Property(2R)-Enantiomer(2S)-Enantiomer
D₂ Receptor AffinityKᵢ = 120 nMKᵢ = 450 nM
Metabolic Half-Life (rats)t₁/₂ = 4.2 hrt₁/₂ = 1.8 hr
Aqueous Solubility35 mg/mL12 mg/mL

Challenges and Future Directions

  • Stereoselective Synthesis: Current methods yield 78–85% ee; enzymatic resolution could improve efficiency .

  • Toxicology Profiles: Subchronic toxicity studies in primates remain unpublished.

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